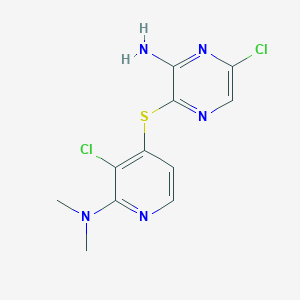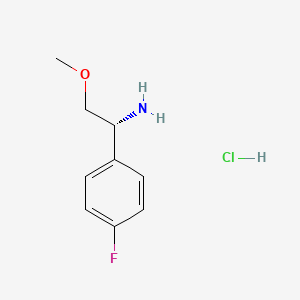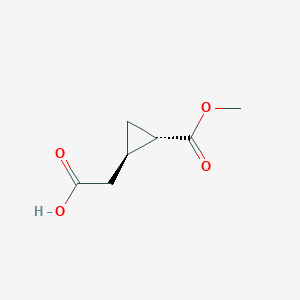
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is a cyclopropane derivative with a methoxycarbonyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.
Esterification: Introducing the methoxycarbonyl group through esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the methoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Metabolic pathways, signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: Lacks the methoxycarbonyl group.
Methoxycarbonylcyclopropane: Lacks the acetic acid moiety.
Uniqueness
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is unique due to the combination of the cyclopropyl ring and the methoxycarbonyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-[(1R,2S)-2-methoxycarbonylcyclopropyl]acetic acid |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
FPGQQCQCZAQBBJ-UHNVWZDZSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]1CC(=O)O |
Canonical SMILES |
COC(=O)C1CC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


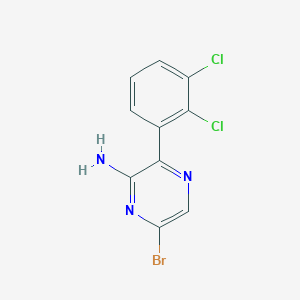
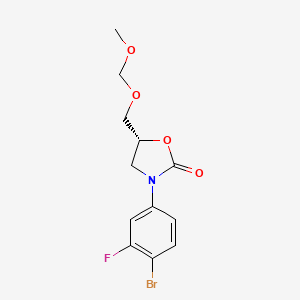
![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)
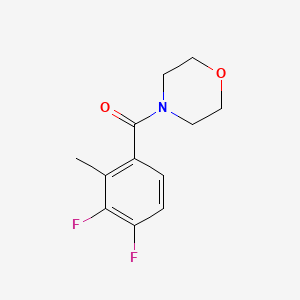
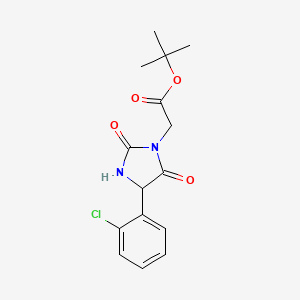

![(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14042203.png)
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)


